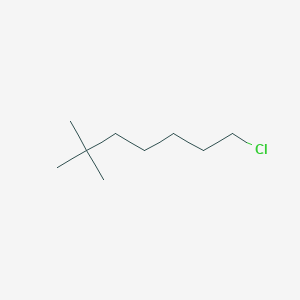
1-Chloro-6,6-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6,6-dimethylheptane is an organic compound with the molecular formula C9H19Cl It is a member of the alkyl halides family, characterized by the presence of a chlorine atom attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-6,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 6,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, including 6,6-dimethylheptane and the chlorinating agent, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-6,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong nucleophile and a polar solvent.
Elimination Reactions: Often performed using a strong base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-6,6-dimethylheptane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This results in the formation of new chemical bonds and the release of the chlorine atom as a leaving group.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-6,6-dimethylheptane can be compared with other similar compounds such as:
1-Bromo-6,6-dimethylheptane: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Iodo-6,6-dimethylheptane: Contains an iodine atom, which is an even better leaving group than bromine, leading to higher reactivity.
6,6-Dimethylheptane: The parent hydrocarbon without any halogen substitution, less reactive compared to its halogenated derivatives.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-6,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
TZFJGVMKUHBGJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
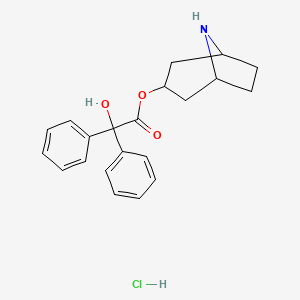
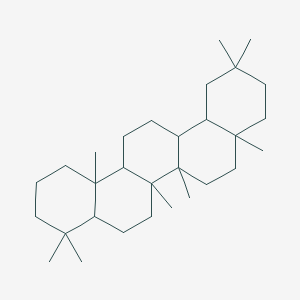



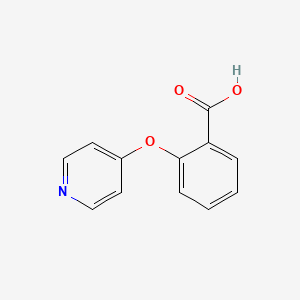
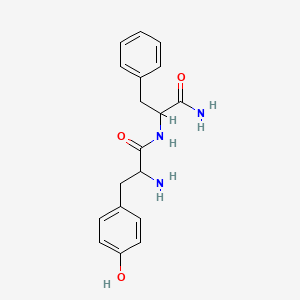
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

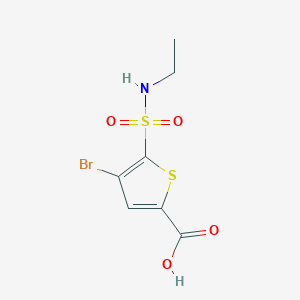
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
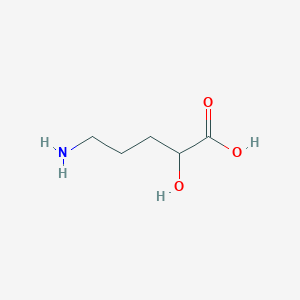
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
